TSN084 Broad-Spectrum Kinase Inhibition at 0.1 µM Versus Merestinib's Narrower Profile
TSN084, synthesized from the target 6-isopropoxy acid, was profiled against a panel of 468 kinases at a single concentration of 0.1 µM. A total of 33 kinases exhibited >50% inhibition, including wild-type Met, Met-Y1235D, Met-M1250T, Flt3, Flt3-N841I, Flt3-ITD, Flt3-K663Q, Flt3-D835Y, Flt3-D835V, Axl, TrkA, DDR1, and CDK8/19 [1]. In contrast, the 6-methyl analog–derived Merestinib demonstrates potent nanomolar inhibition primarily of c-Met (Ki = 2 nM), MST1R (IC50 = 11 nM), FLT3 (IC50 = 7 nM), and AXL (IC50 = 2 nM), but shows low activity against CDK8 and has not been reported to inhibit the above resistance-conferring mutants at comparable concentrations .
| Evidence Dimension | Kinase inhibition breadth at 0.1 µM screening concentration |
|---|---|
| Target Compound Data | TSN084 (derived from 6-isopropoxy acid): >50% inhibition of 33/468 kinases, including Met-Y1235D, Met-M1250T, Flt3-N841I, Flt3-ITD, Flt3-K663Q, Flt3-D835Y, Flt3-D835V, CDK8/19 |
| Comparator Or Baseline | Merestinib (derived from 6-methyl acid): Ki Met = 2 nM; IC50s: MST1R 11 nM, FLT3 7 nM, AXL 2 nM; low CDK8 activity; no reported inhibition of Met-M1250T, Met-Y1235D, or Flt3-D835 mutants |
| Quantified Difference | TSN084 covers at least 9 additional resistance-relevant kinase targets not addressed by Merestinib at the 0.1 µM screening threshold |
| Conditions | Eurofins DiscoverX kinase panel; 468 kinases; single concentration 0.1 µM |
Why This Matters
Procurement of the 6-isopropoxy acid is mandatory for programs aiming to generate compounds with broad mutant-covering kinase inhibition, including CDK8/19; the 6-methyl acid cannot deliver this polypharmacology.
- [1] Zhong B, et al. Abstract 4027: Cancer Res. 2023;83(7_Supplement):4027. View Source
